molecular formula C19H17BrClNO3S B3008583 (5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate CAS No. 2361793-87-3

(5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate

Cat. No. B3008583
CAS RN: 2361793-87-3
M. Wt: 454.76
InChI Key: QKJSYJOSICDESX-UHFFFAOYSA-N
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Description

The compound , (5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate, appears to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial properties. The compound likely contains a quinoline core substituted with a chloro group at the 5-position and a sulfonate group attached to an aromatic ring, which is further substituted with bromo and methyl groups.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline using a multi-step process with high yields, employing mild and efficient conventional methods . This suggests that the compound of interest could potentially be synthesized through a similar multi-step process, starting from a hydroxyquinoline precursor and introducing the appropriate substituents, such as the chloro, bromo, and methyl groups, as well as the sulfonate moiety.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex, with the potential for various substituents to influence the overall conformation and properties of the molecule. For example, a related compound, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, was characterized by single-crystal X-ray diffraction, revealing a coplanar conformation of the styrylquinoline subunit . This indicates that the molecular structure of the compound could also be analyzed using similar techniques to determine its conformation and how the substituents are oriented relative to the quinoline core.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including halogenation and sulfonation. For instance, chlorination and iodination of 8-methylquinoline were achieved in the presence of silver sulfate . This suggests that the chloro group in the compound of interest could be introduced through a similar halogenation reaction. Additionally, the sulfonate group could be introduced through a reaction with sulfonyl chlorides, as observed in the synthesis of sulfonate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the nature and position of the substituents. The compound's solubility, melting point, and reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the introduction of a bromo group can increase the molecule's reactivity in further substitution reactions, as seen in the bromination of 5-halo-8-methylquinolines . The antimicrobial activity of some quinoline derivatives also highlights their potential as bioactive molecules .

Scientific Research Applications

Antimicrobial Studies

A study by (Vanparia et al., 2010) synthesized a compound similar to (5-Chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate, which showed significant antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Prodrug Development

Research by (Parveen et al., 1999) discusses the development of a prodrug system involving a similar compound, highlighting its potential in selectively delivering drugs to hypoxic tissues.

Synthesis and Characterization

A study by (Krishna, 2018) synthesized derivatives of a similar compound, which were then evaluated for antimicrobial activities. This research emphasizes the compound's utility in the synthesis of potentially therapeutic agents.

Corrosion Inhibition

Research by (Rbaa et al., 2018) studied the use of a similar compound in corrosion inhibition for mild steel in acidic environments, suggesting industrial applications in material protection.

Antituberculosis Activity

A study by (Omel’kov et al., 2019) synthesized derivatives with antituberculosis activity, indicating potential therapeutic uses in treating tuberculosis.

Antifungal Agents

Research by (Kumar et al., 2011) discussed the synthesis of derivatives as non-azoles antimycotic agents, providing insights into the development of new antifungal medications.

properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-bromo-5-methyl-2-propan-2-ylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClNO3S/c1-11(2)14-10-15(20)12(3)9-18(14)26(23,24)25-17-7-6-16(21)13-5-4-8-22-19(13)17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJSYJOSICDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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